4-(1-methyl-1H-indol-3-yl)butanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylindol-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-14-9-10(5-4-8-13(15)16)11-6-2-3-7-12(11)14/h2-3,6-7,9H,4-5,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMVOPUIMXHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Indole Derived Carboxylic Acids in Chemical Biology
The indole (B1671886) ring system is a privileged scaffold in medicinal chemistry and chemical biology, recognized as a crucial moiety for drug discovery. rsc.org When combined with a carboxylic acid functional group, the resulting indole-derived carboxylic acids represent a class of molecules with diverse and significant biological activities. rsc.org These compounds are present in numerous natural products and have been the focus of extensive synthetic and therapeutic research. rsc.org
Researchers have investigated indole-carboxylic acid derivatives for a wide range of potential pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, certain indole-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are potential targets for cancer immunotherapy. nih.govsci-hub.se Other derivatives of indole-2-carboxylic acid have been identified as potential inhibitors of the HIV-1 integrase enzyme, a critical component in the viral replication cycle. rsc.orgmdpi.com The versatility of the indole core allows for structural modifications at various positions, enabling scientists to fine-tune the biological activity and explore structure-activity relationships for different therapeutic targets. nih.gov
Structural Characteristics and Relationship to Indole Auxins
The structure of 4-(1-methyl-1H-indol-3-yl)butanoic acid is intrinsically linked to a class of plant hormones known as auxins. Auxins are vital for numerous plant developmental processes, including cell division, elongation, and differentiation. frontiersin.orgresearchgate.net The most abundant and physiologically important natural auxin is Indole-3-acetic acid (IAA). frontiersin.org Another endogenous auxin, Indole-3-butyric acid (IBA), is structurally similar to IAA but features a longer, four-carbon side chain instead of a two-carbon one. frontiersin.org
This compound is a direct derivative of IBA. It shares the same core indole (B1671886) ring and the 4-carbon (butanoic acid) side chain attached at the C3 position. nih.gov The key structural distinction is the presence of a methyl group on the nitrogen atom of the indole ring (the N1 position). This N-methylation differentiates it from the naturally occurring IBA, where this position is occupied by a hydrogen atom. In plants, IBA can act as a precursor to IAA, being converted through a process of β-oxidation. nih.govnih.govmdpi.com This metabolic relationship underscores the biological significance of the butyric acid side chain in auxin homeostasis. The structural similarity of this compound to these natural phytohormones provides a rationale for its investigation in various biological systems.
| Compound Name | Molecular Formula | Side Chain at C3 | Substitution at N1 |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | C10H9NO2 | -CH2COOH (Acetic Acid) | -H |
| Indole-3-butyric acid (IBA) | C12H13NO2 | -(CH2)3COOH (Butanoic Acid) | -H |
| This compound | C13H15NO2 | -(CH2)3COOH (Butanoic Acid) | -CH3 (Methyl) |
Historical and Current Research Landscape of Indole Butyric Acid Derivatives
The research landscape for indole-3-butyric acid (IBA) and its derivatives has evolved significantly over time. Historically, IBA was identified as a potent plant growth regulator, and it remains a primary ingredient in many commercial horticultural products used to promote the formation of adventitious roots in plant cuttings. wikipedia.orgresearchgate.net Its effectiveness in vegetative propagation has made it a cornerstone of the nursery and agricultural industries for decades. datahorizzonresearch.com Much of the early research focused on its role in plant physiology, including its transport, metabolism, and comparative efficacy against other auxins like IAA. researchgate.netnih.govrooting-hormones.com
In recent years, the scientific focus has expanded beyond agriculture into medicinal chemistry and molecular biology. Researchers have begun to explore synthetic derivatives of IBA as potential therapeutic agents. A notable area of investigation is in the development of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a critical role in gene expression, and their dysregulation is linked to cancers and other diseases. researchgate.net Structural modifications of the IBA scaffold have led to the discovery of derivatives with potent HDAC inhibitory activity and significant antiproliferative effects on cancer cells in vitro. nih.govresearchgate.net Furthermore, IBA itself has been studied in contexts outside of plant science, such as its effect on promoting the horizontal transfer of plasmids in bacteria, highlighting the diverse biological activities of this class of molecules. frontiersin.org
| Research Area | Focus of Study | Key Findings |
|---|---|---|
| Plant Science & Horticulture | Adventitious root formation, plant development. wikipedia.orgresearchgate.net | IBA is highly effective at inducing rooting in plant cuttings. wikipedia.org It is an endogenous auxin that can be converted to IAA. nih.govnih.gov |
| Oncology & Medicinal Chemistry | Development of Histone Deacetylase (HDAC) inhibitors for cancer therapy. nih.govresearchgate.net | Synthetic IBA derivatives have shown potent inhibition of HDAC enzymes and antiproliferative activity against cancer cell lines. nih.gov |
| Microbiology | Influence on bacterial processes. frontiersin.org | IBA can promote the transfer of antibiotic resistance genes via plasmids between bacteria. frontiersin.org |
Significance of the 1 Methyl Substitution on the Indole Core in Research
Direct Synthetic Routes to this compound
The direct synthesis of this compound can be achieved through several methodologies, primarily involving the formation of the butanoic acid side chain on a pre-formed 1-methylindole (B147185) core.
Alkylation Approaches Involving 1-Methylindole Precursors
A primary strategy for the synthesis of this compound involves the direct alkylation of 1-methylindole at the C3 position. This can be accomplished through Friedel-Crafts type reactions. One such approach involves the reaction of 1-methylindole with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction proceeds via the opening of the lactone ring and subsequent electrophilic substitution onto the electron-rich indole nucleus. A similar reaction has been reported for the alkylation of 1,3,5-trimethylbenzene with γ-butyrolactone, which yields 4-(2,4,6-trimethylphenyl)butyric acid. researchgate.net
Another alkylation strategy employs the reaction of 1-methylindole with a suitable four-carbon electrophile that already contains the carboxylic acid functionality, or a precursor to it. For instance, reacting 1-methylindole with a 4-halobutanoic acid derivative under appropriate basic conditions can yield the desired product.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |
| 1-Methylindole | γ-Butyrolactone | AlCl₃ | This compound | Friedel-Crafts Alkylation |
| 1-Methylindole | 4-Halobutanoic acid ester | Base | Ethyl 4-(1-methyl-1H-indol-3-yl)butanoate | Nucleophilic Substitution |
| Ethyl 4-(1-methyl-1H-indol-3-yl)butanoate | NaOH/H₂O | - | This compound | Hydrolysis |
Multi-step Organic Synthesis Pathways
Multi-step syntheses provide an alternative and often more versatile approach to this compound, allowing for greater control over substitution patterns. The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. wikipedia.orgut.ac.ir This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov
To synthesize this compound using this method, one could start with N-methyl-N-phenylhydrazine and a suitable keto-acid, such as 5-oxohexanoic acid, or a protected derivative thereof. The reaction proceeds through the formation of the corresponding hydrazone, followed by an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org
A general representation of this multi-step pathway is outlined below:
| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | N-methyl-N-phenylhydrazine, 5-Oxohexanoic acid | - | N-methyl-N-phenylhydrazone of 5-oxohexanoic acid | Hydrazone formation |
| 2 | Hydrazone intermediate | Acid (e.g., H₂SO₄, PPA) | This compound | Fischer Indole Synthesis |
Synthesis of Analogs and Derivatives from this compound
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of analogs and derivatives.
Esterification and Hydrazide Formation
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction with an alcohol (e.g., methanol (B129727), ethanol) is an equilibrium process. To drive the reaction towards the ester product, the alcohol is typically used in excess, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
Hydrazide Formation: The synthesis of the corresponding hydrazide, 4-(1-methyl-1H-indol-3-yl)butanehydrazide, is a key step for the preparation of various heterocyclic derivatives. This is commonly achieved by first converting the carboxylic acid to an ester, which is then reacted with hydrazine (B178648) hydrate. utar.edu.my This two-step process is generally efficient and provides the hydrazide in good yield.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Methanol, H₂SO₄ | Methyl 4-(1-methyl-1H-indol-3-yl)butanoate | Fischer Esterification |
| Methyl 4-(1-methyl-1H-indol-3-yl)butanoate | Hydrazine hydrate | 4-(1-methyl-1H-indol-3-yl)butanehydrazide | Hydrazinolysis |
Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., oxadiazoles (B1248032), triazoles)
The hydrazide derivative of this compound is a valuable intermediate for the synthesis of five-membered heterocyclic rings such as oxadiazoles and triazoles.
Oxadiazole Synthesis: 1,3,4-Oxadiazoles can be synthesized from the acid hydrazide through various cyclization methods. ijper.orgorganic-chemistry.org A common approach involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). utar.edu.mymdpi.com This reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration to yield the 2,5-disubstituted 1,3,4-oxadiazole. mdpi.com
Triazole Synthesis: Similarly, 1,2,4-triazoles can be prepared from derivatives of this compound. One method involves the reaction of the corresponding nitrile with an acid hydrazide in the presence of a base. nih.govresearchgate.net For instance, indolyl-1,2,4-triazoles have been synthesized from the reaction of indole-3-carbonitrile with various acid hydrazides. nih.govresearchgate.net
The following table summarizes representative cyclization reactions:
| Starting Material | Reagent(s) | Product Core Structure |
| 4-(1-methyl-1H-indol-3-yl)butanehydrazide | Aromatic carboxylic acid, POCl₃ | 2-(aryl)-5-(3-(1-methyl-1H-indol-3-yl)propyl)-1,3,4-oxadiazole |
| 4-(1-methyl-1H-indol-3-yl)butanehydrazide | Carbon disulfide, KOH | 5-(3-(1-methyl-1H-indol-3-yl)propyl)-1,3,4-oxadiazole-2-thiol |
| 1-Methyl-1H-indole-3-carbonitrile | Acid hydrazide, K₂CO₃ | 3-(aryl)-5-(1-methyl-1H-indol-3-yl)-1,2,4-triazole nih.govresearchgate.net |
Derivatization for Conjugate Formation
The carboxylic acid group of this compound is a suitable point for conjugation to other molecules, such as amino acids or peptides, to create hybrid molecules with potentially enhanced biological properties. nih.gov The formation of an amide bond is the most common strategy for this type of conjugation.
The carboxylic acid is typically activated first to facilitate the reaction with the amine group of an amino acid or peptide. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate. This intermediate then readily reacts with the amine to form a stable amide linkage. This approach is widely used in peptide synthesis and can be applied to conjugate this compound to various biomolecules. nih.gov
| Reactant 1 | Reactant 2 | Coupling Reagent(s) | Product | Bond Formed |
| This compound | Amino acid/Peptide | EDC, NHS | Peptide conjugate of this compound | Amide |
Synthesis of N-substituted Variants and Chain Elongation
The modification of the core structure of this compound through N-substitution and side-chain elongation opens avenues to a diverse range of analogues with potentially altered chemical and physical properties.
One significant approach to creating N-substituted variants involves the derivatization of the corresponding unmethylated indole, 4-(1H-indol-3-yl)butanoic acid. This precursor can be reacted with various electrophiles to introduce substituents at the N-1 position of the indole ring. A notable example is the synthesis of dual-acting agents for benign prostatic hyperplasia, where 4-(1H-indol-3-yl)butanoic acid is N-alkylated in a two-step process. A one-pot protocol has also been developed for this transformation, significantly improving efficiency. nih.gov In this method, using an ionic liquid such as [C6min]Br as the solvent, the yield of the N-alkylated product, 4-(1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indol-3-yl)butanoic acid, was increased from 16.0% to 75.1%, with a substantial reduction in reaction time from 48 hours to just 1.5 hours. nih.gov This highlights the utility of ionic liquids in facilitating N-alkylation reactions of indole derivatives.
For chain elongation of the butanoic acid side chain, classic homologation reactions can be employed. The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org This reaction sequence involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I), generates a ketene (B1206846) intermediate. This ketene can then be trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. organic-chemistry.orgwikipedia.orgnrochemistry.com
The general steps for the Arndt-Eistert homologation of a carboxylic acid (R-COOH) are outlined below:
| Step | Reaction | Intermediate/Product |
| 1 | Activation of the carboxylic acid, typically to an acyl chloride (R-COCl). | Acyl chloride |
| 2 | Reaction with diazomethane (CH₂N₂) to form a diazoketone. | α-Diazoketone (R-COCHN₂) |
| 3 | Wolff Rearrangement (catalyzed by heat, light, or metal) to form a ketene. | Ketene (R-CH=C=O) |
| 4 | Nucleophilic attack by water on the ketene. | Homologated carboxylic acid (R-CH₂COOH) |
While diazomethane is a traditional reagent, its hazardous nature has led to the development of safer alternatives like trimethylsilyldiazomethane. wikipedia.orgnrochemistry.com This method allows for the conversion of this compound to 5-(1-methyl-1H-indol-3-yl)pentanoic acid, effectively extending the alkyl chain by one methylene (B1212753) unit.
Advanced Synthetic Strategies
Three-Component One-Step Synthesis Approaches
The development of multicomponent reactions (MCRs) provides an efficient and atom-economical route to complex molecules in a single step, avoiding the isolation of intermediates. While a direct three-component synthesis of this compound is not prominently described, analogous one-pot syntheses of structurally related indole derivatives have been established.
For instance, a one-pot protocol has been developed for the synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives. nih.gov This method involves the reaction of an arylpiperazine, an alkyl linker, and an indolyl butyric acid derivative in an ionic liquid. This approach significantly enhances reaction rates and yields, demonstrating the potential for convergent, one-pot strategies in assembling complex indole structures. nih.gov
The principles of MCRs often involve the in-situ formation of reactive intermediates that subsequently undergo further transformations. A hypothetical three-component approach to the core structure could involve the reaction of 1-methylhydrazine, a keto-acid or its equivalent, and a source of the butanoic acid side chain, potentially through a Fischer indole synthesis variant. The Fischer indole synthesis is a classic method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone. Adapting this to a one-pot, three-component reaction for a substituted indole alkanoic acid would represent a significant advancement in synthetic efficiency.
Stereoselective Synthesis of Enantiopure Isomers
The stereoselective synthesis of chiral indole derivatives is of great interest due to their prevalence in biologically active molecules and pharmaceuticals. While this compound itself is achiral, the introduction of stereocenters into its structure, either on the side chain or on the indole ring, necessitates the use of asymmetric synthesis methodologies.
Catalytic asymmetric synthesis is a powerful tool for generating enantiopure compounds. Chiral phosphoric acids have emerged as highly effective organocatalysts for a variety of enantioselective transformations involving indoles. nih.govrsc.orgresearchgate.net These catalysts can facilitate asymmetric Friedel-Crafts reactions, dearomatization reactions, and other C-C bond-forming reactions with high enantioselectivity. nih.govrsc.orgresearchgate.net For example, the chiral phosphoric acid-catalyzed asymmetric reaction of indoles with β,γ-alkynyl-α-imino esters has been used to synthesize unnatural indole-based α-amino acid derivatives with high yields and enantiomeric excesses (up to 98% ee). nih.gov
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the starting material, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. This approach has been successfully used in the asymmetric synthesis of chiral fatty acids with remote stereocenters. researchgate.net
For creating a chiral center on the butanoic acid side chain of this compound, a potential strategy could involve an asymmetric alkylation of a derivative where the carboxylic acid is converted to a chiral amide or ester. The chiral auxiliary would then direct the stereoselective introduction of a substituent at the α- or β-position of the side chain.
The following table summarizes some modern asymmetric methods applicable to the synthesis of chiral indole derivatives:
| Asymmetric Method | Catalyst/Reagent Type | Key Features |
| Catalytic Asymmetric Dearomatization | Chiral Phosphoric Acid | Allows for the switchable divergent synthesis of chiral indolenines and fused indolines with excellent enantioselectivities. rsc.org |
| Asymmetric Friedel-Crafts Reaction | Chiral Phosphoric Acid or Metal Complexes | Powerful and atom-economical approach to access optically active indole derivatives by reacting indoles with various electrophiles. researchgate.net |
| Cobalt-Catalyzed Hydroalkylation | Chiral Cobalt Hydride System | Enables the asymmetric hydroalkylation of alkenes to produce chiral α,α-dialkyl indoles with high regio- and enantioselectivity. nih.gov |
| Chiral Auxiliary-Mediated Alkylation | e.g., Pseudoephedrine derivatives | Stereospecific alkylation to create remote stereocenters, followed by removal of the auxiliary. researchgate.net |
These advanced strategies provide a powerful toolkit for the synthesis of not only this compound itself but also a wide array of its structurally diverse and potentially chiral analogues.
Exploration of Metabolic Pathways for Indole Butyric Acid Derivatives
The metabolism of indole butyric acid derivatives in plants is a complex process involving biosynthesis, conversion, and conjugation, all aimed at maintaining auxin homeostasis.
While a direct biosynthetic pathway for this compound has not been described, the biosynthesis of the closely related endogenous auxin, indole-3-butyric acid (IBA), offers a plausible model. Evidence suggests that IBA can be synthesized from indole-3-acetic acid (IAA), the most abundant natural auxin. nih.gov This conversion is thought to occur via a chain-elongation process, although the precise enzymatic machinery is not fully elucidated. nih.govnih.gov An enzyme preparation from Arabidopsis thaliana seedlings has been shown to catalyze the formation of IBA from IAA in the presence of acetyl-CoA and ATP. nih.gov This suggests a mechanism analogous to the initial steps of fatty acid biosynthesis. rooting-hormones.com Given the structural similarity, it is conceivable that a methylated precursor could be similarly elongated to form this compound, though this remains speculative.
A key metabolic process for IBA is its conversion to the more active auxin, IAA, through a process analogous to the β-oxidation of fatty acids. frontiersin.orgnih.govwikipedia.org This conversion occurs within peroxisomes and involves a series of enzymatic steps that shorten the butyric acid side chain by two carbons. frontiersin.orgnih.gov Mutants in Arabidopsis that are deficient in enzymes required for peroxisomal β-oxidation show a reduced response to IBA, underscoring the physiological importance of this conversion. frontiersin.orgnih.govnih.gov
By analogy, this compound could potentially undergo a similar β-oxidation process. This would theoretically yield 1-methyl-indole-3-acetic acid, a compound that may or may not possess auxin activity. The presence of the methyl group on the indole ring might influence the recognition and processing of the molecule by the β-oxidation enzymes.
To regulate their levels and activity, plants conjugate auxins with sugars, amino acids, and peptides. oup.comnih.gov These conjugation reactions are generally considered a form of inactivation or storage, with the conjugated auxin being biologically inactive until it is hydrolyzed back to its free form. oup.comnih.gov
Indole-3-acetic acid (IAA) can be conjugated to sugars via ester linkages and to amino acids via amide bonds. oup.comnih.gov For instance, in Arabidopsis, IAA is known to form conjugates with alanine, leucine, aspartate, and glutamate. nih.gov Similarly, IBA can also be conjugated. Studies have shown the formation of IBA-aspartate and high molecular weight conjugates in mung bean cuttings. rooting-hormones.com An enzyme from Arabidopsis has also been identified that can conjugate IBA to amino acids. nih.gov
It is highly probable that this compound could also be a substrate for these conjugation enzymes. The formation of amino acid or sugar conjugates would represent a significant mode of its biotransformation and a mechanism for regulating its potential biological activity.
Investigation of Enzymatic Substrate Recognition and Catalysis
The interaction of this compound with various enzymes can be inferred from studies on other indole derivatives, particularly in the context of plant auxin metabolism and enzyme inhibition.
The primary pathway for IAA biosynthesis in plants involves the TAA1 (TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS 1) and YUCCA (a flavin-dependent monooxygenase) families of enzymes. frontiersin.orgnih.govmdpi.com TAA1 converts tryptophan to indole-3-pyruvic acid (IPyA), which is then converted to IAA by YUCCA enzymes. nih.govresearchgate.netresearchgate.net The activity of TAA1 is subject to feedback regulation by its product, IPyA. nih.govresearchgate.net While there is no direct evidence, the structural similarity of this compound to auxin precursors might allow it to interact with these enzymes, potentially as a weak substrate or an inhibitor.
The GH3 family of enzymes are crucial for auxin homeostasis by catalyzing the conjugation of IAA to amino acids, thereby inactivating the hormone. researchgate.netmdpi.com Given that IBA is a substrate for some of these enzymes, it is plausible that this compound could also be recognized and conjugated by GH3 enzymes.
The DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) is involved in the catabolism of auxin, specifically the irreversible oxidation of IAA-amino acid conjugates. mdpi.com If this compound is conjugated to amino acids, these conjugates could potentially be substrates for DAO1 or related enzymes, leading to their degradation.
Indole derivatives have been extensively studied as inhibitors of various enzymes, suggesting a potential role for this compound in this regard.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of ulcers caused by Helicobacter pylori. Numerous indole derivatives have shown potent urease inhibitory activity. tandfonline.comresearchgate.netnih.govresearchgate.net The inhibitory potential is often influenced by the substituents on the indole ring. tandfonline.com For example, some synthesized indole analogues exhibit IC50 values significantly lower than the standard inhibitor thiourea. tandfonline.comnih.gov
Elastase: Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes. Indole-based compounds have been investigated as HNE inhibitors. nih.govbohrium.com However, studies have shown that the indole nucleus is generally less effective than the indazole nucleus for HNE inhibition, with most active indole derivatives having IC50 values in the micromolar range. bohrium.com
α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. A variety of indole derivatives have been reported to be potent inhibitors of α-glucosidase, with some showing significantly greater activity than the standard drug acarbose. nih.govnih.govmdpi.com
The following table summarizes the inhibitory activities of various indole derivatives against these enzymes, providing a reference for the potential activity of this compound.
| Enzyme | Indole Derivative Class | Reported IC50 Values (µM) | Reference Standard (IC50 µM) |
| Urease | Indole analogues | 0.60 - 30.90 | Thiourea (21.86) tandfonline.com |
| Urease | Oxindole derivatives | 13.00 - >50 | Thiourea (21.00) nih.gov |
| Elastase | Indole derivatives | Micromolar range to inactive | - |
| α-Glucosidase | Indole-based compounds | 3.10 - 52.20 | Acarbose (11.29) nih.gov |
| α-Glucosidase | Thiazolidinone-based indoles | 2.40 - 31.50 | Acarbose (11.70) nih.gov |
| α-Glucosidase | Indolo[1,2-b]isoquinolines | 3.44 - 41.24 | Acarbose (640.57) mdpi.com |
While specific studies on this compound are lacking, the existing data on related indole compounds strongly suggest that it is likely to be metabolized through pathways analogous to those for IBA and could exhibit inhibitory activity against a range of enzymes. Further research is needed to elucidate the specific biochemical pathways and enzymatic interactions of this particular compound.
Enzyme Kinetics Analyses for Derivatives
Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes, with a notable focus on histone deacetylases (HDACs). These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. The following research findings detail the enzyme kinetics of these derivatives.
In a study focused on the discovery of potent histone deacetylase inhibitors, a series of indole-3-butyric acid derivatives were developed and assessed for their inhibitory activity against several HDAC isoforms. nih.gov Among the synthesized compounds, a derivative of this compound, designated as I13, demonstrated significant inhibitory potency. nih.gov
The inhibitory activity of compound I13 was quantified by determining its half-maximal inhibitory concentration (IC50) against HDAC1, HDAC3, and HDAC6. The IC50 value is a measure of the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity under a given set of conditions. The results of these analyses are summarized in the table below.
| Enzyme | IC50 (nM) |
|---|---|
| HDAC1 | 13.9 |
| HDAC3 | 12.1 |
| HDAC6 | 7.71 |
The data indicates that compound I13 is a potent inhibitor of all three tested HDAC isoforms, with the highest potency observed against HDAC6. nih.gov This level of inhibitory activity suggests that derivatives of this compound represent a promising scaffold for the development of novel HDAC inhibitors.
Further research into the structure-activity relationships of these derivatives has provided insights into the chemical modifications that influence their inhibitory potency. For instance, the presence of specific substituents on the indole ring and modifications to the butanoic acid side chain have been shown to modulate the affinity of these compounds for the active site of HDAC enzymes.
Elucidation of Structural Motifs Influencing Biological Target Interactions
Furthermore, the presence and position of substituents on the indole ring can dramatically alter biological outcomes. In the development of anticancer agents, methylation at different positions of the indole ring of mithramycin SA-Trp analogues was found to control the conformation of the molecules in complex with DNA, their DNA binding function, and ultimately their cytotoxicity and selectivity. nih.gov Specifically, the MTM SA-5-methyl-Trp analog emerged as the most selective, likely due to a favorable balance between DNA binding and solvent exposure of the 3-side chain. nih.gov These findings highlight the importance of the indole core as a scaffold and the profound impact of its substitution pattern on molecular recognition by biological targets.
Impact of Side Chain Length and Substitutions on Activity Profiles
The length and composition of the carboxylic acid side chain attached to the indole core are crucial for modulating the activity of these compounds. For example, in the context of c-myc expression inhibitors, unbranched fatty acid side chains with four or five carbon atoms showed activity, with a four-carbon chain being optimal. nih.gov This indicates a specific spatial requirement for the acidic functional group relative to the indole ring to achieve the desired biological effect.
The introduction of substituents on the side chain can also have a profound impact. For instance, 3-chloropropionic acid, a structural analog of butyric acid, exhibited maximal activity at a concentration three times lower than n-butyric acid, demonstrating that even a single substitution can significantly enhance potency. nih.gov
| Compound/Analog | Side Chain Modification | Impact on Activity |
| Butyric acid analogs | Unbranched, 4-carbon chain | Optimal for c-myc expression inhibition nih.gov |
| Butyric acid analogs | Unbranched, 5-carbon chain | Active in c-myc expression inhibition nih.gov |
| 3-chloropropionic acid | Chlorine substitution | Increased potency compared to n-butyric acid nih.gov |
| α-phenyloxyalkyl indole-3-acetic acid | Varying alkyl chain length | No obvious effect on inhibitory rates in some plants nih.gov |
Influence of Indole Nitrogen Methylation on Molecular Recognition and Binding
Methylation of the nitrogen atom of the indole ring is a key structural modification that significantly influences molecular recognition and binding affinity. It has been proposed that this methylation increases the steric bulk around the nitrogen atom, which can lead to a more favorable conformation for receptor binding. researchgate.net This modification can lock the molecule into a specific three-dimensional shape that is more complementary to the binding site of its biological target.
The process of N-methylation itself has been the subject of detailed mechanistic studies. Depending on the catalyst used, the reaction of indole with dimethyl carbonate can yield different products, highlighting the nuanced control that can be exerted over this specific structural modification. nih.gov For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst leads exclusively to the N-methylated indole. nih.gov
In the context of NK1 receptor antagonists, methylation of the indole nitrogen was found to be a crucial factor in optimizing the activity of 2-aryl indole derivatives. researchgate.net This suggests that for certain receptors, the presence of a methyl group on the indole nitrogen is essential for achieving high-affinity binding. This modification can impact both the electronic properties and the conformational flexibility of the indole ring, thereby influencing its interaction with the receptor.
| Modification | Proposed Effect | Impact on Biological Activity |
| Indole Nitrogen Methylation | Increased steric bulk researchgate.net | Favorable conformation for receptor binding researchgate.net |
| Indole Nitrogen Methylation | - | Crucial for optimizing NK1 receptor antagonist activity researchgate.net |
Conformational Analysis and its Correlation with Receptor Binding
The three-dimensional conformation of this compound and its analogs is a critical factor in determining their affinity for biological receptors. Conformational analysis, which involves studying the spatial arrangement of atoms in a molecule, is essential for understanding how these compounds interact with their targets at a molecular level.
For a molecule to bind effectively to a receptor, it must adopt a specific conformation that is complementary to the binding site. This "bioactive conformation" allows for optimal interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the binding affinity.
Studies on various bioactive molecules have demonstrated the importance of conformational features for high-affinity binding. For example, the synthesis and analysis of enantiomeric forms of muscarinic receptor antagonists have shown that specific configurational and conformational features are essential for high-affinity binding to receptor subtypes. nih.gov While direct conformational analysis data for this compound is not extensively detailed in the provided search results, the principles derived from related compounds underscore its importance. The methylation of the indole nitrogen, for instance, is thought to produce a favorable conformation for receptor binding by increasing steric bulk. researchgate.net This implies that the conformational landscape of the molecule is directly linked to its biological activity.
Computational Chemistry and Molecular Modeling of 4 1 Methyl 1h Indol 3 Yl Butanoic Acid Derivatives
Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net In the context of 4-(1-methyl-1H-indol-3-yl)butanoic acid derivatives, docking studies have been instrumental in elucidating their interaction with enzymes, particularly Histone Deacetylases (HDACs). nih.govnih.gov These enzymes are key regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govresearchgate.net
Research has been inspired by the structures of potent HDAC inhibitors like Panobinostat and Dacinostat, which feature 3-alkyl indole (B1671886) pharmacophores in their "cap" region—the part of the inhibitor that interacts with the surface of the enzyme. nih.govtandfonline.comtaylorandfrancis.com This led to the rational design of derivatives of indole-3-butyric acid (IBA) to enhance their binding affinity with HDACs. nih.govtandfonline.com By modifying the basic IBA scaffold, researchers have successfully developed highly potent inhibitors. nih.govnih.gov
Molecular docking simulations predict the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), which helps to rank potential drug candidates. While specific docking scores for this compound are not detailed in the reviewed literature, the potent inhibitory activity of its derivatives has been experimentally determined.
A key derivative, 4-(4-(1-Methyl-1H-indol-3-yl)butanamido)-N-hydroxybenzamide (referred to as molecule I13), demonstrated significant inhibitory potency against several HDAC isoforms. nih.govnih.gov The half-maximal inhibitory concentrations (IC50), a measure of experimental binding affinity, highlight its effectiveness.
| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
|---|---|---|---|
| 4-(4-(1-Methyl-1H-indol-3-yl)butanamido)-N-hydroxybenzamide (I13) | 13.9 | 12.1 | 7.71 |
The general binding mode for this class of indole-based HDAC inhibitors involves a tripartite interaction model:
Zinc-Binding Group (ZBG): The molecule is typically functionalized with a group, such as a hydroxamic acid, that chelates the catalytic zinc ion (Zn2+) in the active site of the HDAC enzyme. nih.govresearchgate.net
Linker: A linker region connects the ZBG to the cap group. This part of the molecule occupies the channel leading to the active site. gjms.com.pk
Cap Group: The 4-(1-methyl-1H-indol-3-yl) moiety acts as the surface-recognition "cap." It interacts with amino acid residues on the rim of the enzyme's active site, contributing to the inhibitor's affinity and selectivity. nih.govnih.gov
Docking studies are crucial for identifying the specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—with the ligand. nih.gov For indole-based HDAC inhibitors, the cap group's interaction with surface residues is vital for potency. nih.gov
While a specific interaction map for this compound derivatives is not explicitly provided in the primary literature, studies on similar inhibitors reveal common patterns. For instance, the indole ring can form sandwich-like π-π stacking interactions with parallel phenylalanine residues at the active site. nih.gov In docking studies of other spirooxindole-based inhibitors with HDAC1, key interactions were observed with residues such as Leu50 and His92. nih.gov The binding of these inhibitors within the HDAC active site pocket is essential for their inhibitory function.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. biointerfaceresearch.com These methods provide insights into molecular geometry, electronic distribution, and reactivity, which are fundamental to understanding drug-receptor interactions.
Studies on butanoic acid derivatives using DFT at the B3LYP/6-31+G(d) level of theory have been performed to compute geometrical and electronic parameters. biointerfaceresearch.com Key properties derived from these calculations include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. biointerfaceresearch.com
Natural Bond Orbital (NBO) Analysis: This analysis helps to identify intra- and intermolecular interactions and charge transfer events. biointerfaceresearch.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack, which is crucial for predicting interaction sites with biological targets.
Although specific DFT results for this compound were not found, these computational methods are standard for characterizing the stability and reactivity of such novel compounds. biointerfaceresearch.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For drug candidates like this compound derivatives, MD simulations provide critical information on the stability of the ligand-receptor complex, conformational changes, and the dynamics of binding. gjms.com.pknih.gov
In the context of HDAC inhibitors, MD simulations are used to validate the binding poses obtained from molecular docking. mdpi.com By simulating the complex in a solvated environment for extended periods (e.g., hundreds of nanoseconds), researchers can assess the stability of key interactions. mdpi.com A stable complex is often characterized by a low root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation, indicating that it remains securely in the binding pocket. mdpi.com These simulations confirm that the designed inhibitor can maintain its crucial interactions with the target enzyme, such as the chelation of the zinc ion and hydrogen bonds with active site residues, providing a more dynamic and realistic view of the binding event than static docking poses alone. gjms.com.pk
Ligand-Based and Structure-Based Drug Design Approaches
The development of this compound derivatives as HDAC inhibitors exemplifies both structure-based and ligand-based drug design strategies.
Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target. The design of the potent inhibitor I13 was heavily influenced by the known structures of existing high-potency HDAC inhibitors, Panobinostat and Dacinostat. nih.govtandfonline.com Researchers recognized the importance of the 3-alkyl indole pharmacophore as a "cap" group and rationally modified the indole-3-butyric acid scaffold to enhance its interactions with the HDAC active site. nih.govtaylorandfrancis.com This strategy involves visualizing the enzyme's binding pocket and designing a molecule that fits with optimal geometric and chemical complementarity. nih.gov
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These approaches derive a model based on the structures of known active and inactive molecules. ajol.info Pharmacophore modeling is a key LBDD technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. semanticscholar.org For HDAC2 inhibitors, a validated pharmacophore model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring. semanticscholar.org
| Pharmacophoric Feature | Description | Example Moiety |
|---|---|---|
| Zinc-Binding Group (ZBG) | A functional group capable of chelating the Zn2+ ion in the active site. | Hydroxamic Acid, Carboxylic Acid |
| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen bond from the protein. | Carbonyl Oxygen |
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen bond to the protein. | Amine or Hydroxyl Group |
| Hydrophobic/Aromatic Feature | A nonpolar or aromatic group that interacts with hydrophobic pockets of the protein. | Indole Ring, Phenyl Ring |
These pharmacophore models can then be used as 3D queries to screen large virtual databases for novel compounds that possess the required features, facilitating the discovery of new potential inhibitors. semanticscholar.org
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets for 4-(1-methyl-1H-indol-3-yl)butanoic Acid Derivatives
Recent scientific investigations have identified derivatives of this compound as potent histone deacetylase (HDAC) inhibitors. nih.gov This discovery opens up a promising avenue for the development of new therapeutic agents, particularly in the realm of oncology. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.
The exploration of novel biological targets for derivatives of this compound is a key area for future research. While HDAC inhibition is a significant finding, it is plausible that these molecules exert their biological effects through multiple mechanisms. A comprehensive understanding of their target profile is essential for predicting their therapeutic efficacy and potential side effects.
Future studies should aim to:
Screen derivatives against a broad panel of kinases and other enzymes: Given the structural similarities of the indole (B1671886) nucleus to various kinase inhibitors, it is conceivable that these compounds could also target specific protein kinases involved in cancer cell signaling pathways.
Investigate interactions with other epigenetic modifiers: Beyond HDACs, the epigenetic landscape is regulated by a host of other enzymes, including histone methyltransferases, demethylases, and acetyltransferases. Exploring the activity of this compound derivatives against these targets could reveal novel mechanisms of action.
Utilize chemoproteomics approaches: Advanced techniques such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can be employed to identify the direct cellular targets of these compounds in an unbiased manner.
A summary of potential biological targets for derivatives of this compound is presented in the table below.
| Target Class | Specific Examples | Rationale for Investigation |
| Histone Deacetylases (HDACs) | Class I, II, and IV HDACs | Demonstrated inhibitory activity of derivatives. nih.gov |
| Protein Kinases | Receptor Tyrosine Kinases, Serine/Threonine Kinases | Structural similarities to known kinase inhibitors. |
| Other Epigenetic Modifiers | Histone Acetyltransferases (HATs), Histone Methyltransferases (HMTs) | Potential for broader epigenetic modulation. |
| Non-epigenetic targets | To be identified via screening | Unbiased approaches may reveal unexpected targets. |
Development of Advanced Synthetic Strategies for Complex Analogs
The synthesis of diverse and complex analogs of this compound is crucial for establishing robust structure-activity relationships (SAR) and for optimizing the potency and selectivity of these compounds. While initial synthetic routes have been established, the development of more advanced and efficient strategies will be instrumental in accelerating the discovery of lead candidates. nih.gov
Future synthetic efforts should focus on:
Combinatorial Chemistry Approaches: The use of high-throughput parallel synthesis techniques can rapidly generate large libraries of analogs with diverse substitutions on the indole ring, the butanoic acid chain, and the N-methyl group.
Development of Novel Catalytic Methods: The exploration of new catalytic systems, such as those based on transition metals, for the functionalization of the indole core could provide access to previously inaccessible chemical space. This includes C-H activation strategies for direct and selective modification of the indole scaffold.
Stereoselective Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods is essential to investigate the biological activity of individual enantiomers, as they often exhibit different pharmacological profiles.
Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of scalability, safety, and efficiency for the synthesis of key intermediates and final compounds.
Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Elucidation
To gain a holistic understanding of the cellular effects of this compound and its derivatives, the integration of multi-omics data is an indispensable future direction. While the direct inhibition of HDACs provides a molecular starting point, the downstream consequences on cellular pathways are likely to be complex and interconnected. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the biological perturbations induced by these compounds.
A proposed workflow for a multi-omics investigation would involve:
Transcriptomics (RNA-seq): To identify genes that are differentially expressed upon treatment with the compound, providing insights into the transcriptional reprogramming induced by HDAC inhibition.
Proteomics: To quantify changes in the cellular proteome, revealing alterations in protein expression and post-translational modifications that result from the compound's activity.
Metabolomics: To profile the metabolic changes within the cell, which can highlight metabolic pathways that are particularly sensitive to the compound's effects and may represent novel therapeutic vulnerabilities.
Integrative Bioinformatic Analysis: To combine these different data layers to construct comprehensive models of the biochemical pathways modulated by the compound. This can help in identifying key nodes and hubs in the network that are critical for the compound's mechanism of action.
Such an approach will be vital for a deeper understanding of the on-target and potential off-target effects of these molecules, ultimately guiding their preclinical and clinical development.
Exploration of Specific Roles in Microbial Metabolism or Interactions (if applicable beyond current scope)
The gut microbiome plays a critical role in human health and disease, and there is growing interest in understanding how small molecules interact with and modulate the metabolic activity of gut bacteria. Indole and its derivatives are known to be important signaling molecules in microbial communities. For instance, indole-3-butyric acid, the parent compound of the molecule , is a known microbial metabolite.
While the specific roles of this compound in microbial metabolism are currently unexplored, this represents a fascinating and potentially significant area for future research. Key questions to be addressed include:
Can gut microbes metabolize this compound? Investigating the biotransformation of this compound by representative gut bacteria or complex microbial communities is a crucial first step.
Does this compound affect microbial growth or gene expression? Assessing the impact of the compound on the composition and function of the gut microbiome could reveal potential prebiotic or antimicrobial activities.
Does the N-methylation affect its interaction with microbial signaling pathways? The methyl group could significantly alter the compound's ability to interact with bacterial receptors and transcription factors that respond to indole-based signals.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-(1-methyl-1H-indol-3-yl)butanoic acid, and how can isotopic labeling be integrated for mechanistic studies?
- Answer: The synthesis typically involves indole functionalization followed by alkylation or carboxylation. For isotopic labeling, deuterium exchange in acidic media (e.g., TfOD/D₂O) can introduce deuterium at specific positions, as demonstrated in the preparation of 4-(1H-indol-3-yl-2-d)butanoic-4,4-d₂ acid. Purification via column chromatography (ethyl acetate/hexane) and validation by ¹H/¹³C NMR and HRMS are critical . Isotopic labeling aids in tracking metabolic pathways or binding interactions in mechanistic studies.
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns, while ¹H/¹³C NMR identifies structural features, such as indole proton environments (δ 7.60–6.99 ppm) and carboxylate carbons (δ ~179 ppm). Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex analogs. FTIR can validate carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) .
Q. What in vitro assays are standard for evaluating the biological activity of this compound derivatives?
- Answer: Hyaluronidase inhibition assays are commonly used, as structural analogs (e.g., 4-[1-(4-methoxybenzoyl)-1H-indol-3-yl]butanoic acid) show activity against streptococcal enzymes. Assays involve spectrophotometric measurement of hyaluronic acid degradation products. Cell-based models (e.g., cytotoxicity or anti-inflammatory assays) may complement these studies .
Advanced Research Questions
Q. How can synthetic routes for this compound derivatives be optimized to enhance yield and regioselectivity?
- Answer: Optimize reaction conditions (e.g., temperature, catalyst loading) for indole acylation or alkylation steps. For regioselective modifications, steric/electronic directing groups (e.g., methyl at N1) can influence substitution patterns. Protecting group strategies (e.g., phthalimide intermediates) may prevent undesired side reactions . Computational tools (DFT) can predict reactive sites to guide synthetic design.
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound analogs?
- Answer: Systematically vary substituents (e.g., aryl acyl groups at C3) and correlate changes with activity using multivariate analysis. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement. Molecular docking or MD simulations can rationalize binding discrepancies, particularly for analogs like 4-[1-(biphenyl-4-ylcarbonyl)-1H-indol-3-yl]butanoic acid .
Q. How should researchers address inconsistencies in spectroscopic data during characterization of novel analogs?
- Answer: Combine complementary techniques: X-ray crystallography resolves ambiguous stereochemistry, while 2D NMR (NOESY, HMBC) clarifies proton-proton proximities and long-range couplings. For deuterated analogs, monitor isotopic purity via HRMS and adjust deuteration protocols (e.g., prolonged exchange in TfOD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
